Solvent Green 28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

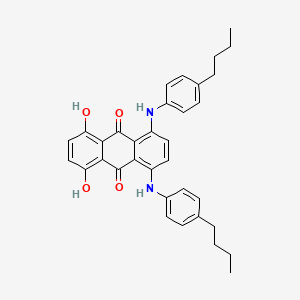

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-butylanilino)-5,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N2O4/c1-3-5-7-21-9-13-23(14-10-21)35-25-17-18-26(36-24-15-11-22(12-16-24)8-6-4-2)30-29(25)33(39)31-27(37)19-20-28(38)32(31)34(30)40/h9-20,35-38H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEFLEFPDDQMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)CCCC)C(=O)C5=C(C=CC(=C5C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067364 | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28198-05-2 | |

| Record name | Solvent Green 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28198-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(4-butylanilino)-5,8-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028198052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(4-BUTYLANILINO)-5,8-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2KU3U5CCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Solvent Green 28 chemical structure and CAS number"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Solvent Green 28, an anthraquinone-based dye. The information is curated for professionals in research and development who require detailed technical specifications.

Chemical Structure and CAS Number

This compound is chemically known as 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-9,10-anthracenedione.[1] It is a brilliant green dye belonging to the anthraquinone class.[2][3]

The primary CAS Numbers associated with this compound are 71839-01-5 and 28198-05-2 .[3][4]

The molecular formula for this compound is C34H34N2O4 , and it has a molecular weight of 534.64 g/mol .[2][3]

Physicochemical and Technical Properties

This compound is a bright, yellowish-green powder with excellent heat and light resistance, making it suitable for a wide range of applications.[3] It possesses good migration resistance and high tinting strength.[3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 534.64 g/mol | [2][3] |

| Appearance | Bright green powder | [3][4] |

| Melting Point | ~245 °C | [5] |

| Heat Resistance | Up to 300 °C | [3][4] |

| Light Fastness | 7-8 (on a scale of 1-8) | [3][4] |

| Density | 0.56 g/cm³ | [4] |

| Water Solubility | Insoluble | [6] |

| Volatile Matter at 105°C | ≤ 1.0% | [4] |

| Tinting Strength | 95-105% | [4] |

Experimental Protocols: Synthesis of this compound

General Manufacturing Method:

The synthesis of this compound is typically achieved through the condensation reaction of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with two molar equivalents of 4-(1,1-dimethylethyl)benzenamine or a similar 4-alkylaniline, such as 4-butylaniline.[2][3][7] This reaction is a nucleophilic substitution where the amino groups of the aniline derivative displace two of the hydroxyl or other leaving groups on the anthraquinone core.

The general reaction is as follows:

1,4,5,8-Tetrahydroxyanthracene-9,10-dione + 2 x 4-Butylaniline → 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-9,10-anthracenedione (this compound) + 2 x H2O

This condensation is typically carried out at elevated temperatures, and may or may not require a catalyst. The resulting crude product is then filtered, washed, and dried to yield the final this compound dye.

Visualizing the Synthesis Workflow

The logical relationship in the synthesis of this compound can be visualized as a straightforward workflow from reactants to the final product.

Caption: Synthesis workflow for this compound.

Applications

This compound is extensively used as a colorant in a variety of materials due to its excellent stability and strong color. Its primary applications include:

-

Plastics: It is widely used for coloring a range of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).[3]

-

Fibers: this compound is recommended for coloring polyester fibers.[3]

-

Inks and Coatings: Its solubility in organic solvents makes it suitable for use in printing inks and various coatings.

-

Other Materials: It also finds use in coloring oils, waxes, and other non-polar materials.

References

- 1. 1,4-Bis(4-butylanilino)-5,8-dihydroxyanthraquinone | C34H34N2O4 | CID 119890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. This compound - [origochem.com]

- 6. Page loading... [guidechem.com]

- 7. Solvent Green 28 | 71839-01-5 [chemicalbook.com]

Synthesis and Purification of Solvent Green 28: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Solvent Green 28 (C.I. 625580) for laboratory applications. The document outlines a detailed experimental protocol, methods for purification, and key characterization data.

Introduction

This compound is an anthraquinone-based dye known for its brilliant green shade and good stability.[1][2] It finds applications in the coloring of various polymers and materials. For laboratory use, particularly in research and development, a reliable method for its synthesis and purification to a high degree of purity is essential. This guide details a common and effective synthetic route and subsequent purification strategies.

Synthesis of this compound

The primary synthetic route to this compound is the condensation reaction between 1,4,5,8-tetrahydroxyanthracene-9,10-dione and two equivalents of 4-(1,1-dimethylethyl)benzenamine (p-tert-butylaniline).[3] An alternative, though less commonly cited, method involves the condensation of 1,4-dispasyl-5,8-dichloroanthraquinone with 4-n-butylaniline.[4] This guide will focus on the former, more established method.

Reaction Principle

The synthesis involves the nucleophilic substitution of the hydroxyl groups on the anthraquinone core by the amino groups of p-tert-butylaniline. The reaction is typically catalyzed by an acid, such as boric acid, and may be carried out in a high-boiling solvent or neat.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related anthraquinone dyes.

Materials:

-

1,4,5,8-tetrahydroxyanthracene-9,10-dione

-

4-(1,1-dimethylethyl)benzenamine (p-tert-butylaniline)

-

Boric acid (catalyst)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Ethanol

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Distilled water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 1,4,5,8-tetrahydroxyanthracene-9,10-dione (1 equivalent), 4-(1,1-dimethylethyl)benzenamine (2.2 equivalents), and boric acid (0.1 equivalents).

-

Solvent Addition: Add a suitable volume of a high-boiling solvent (e.g., DMF or DMSO) to ensure good stirring of the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute aqueous solution of hydrochloric acid to precipitate the crude product and neutralize any unreacted amine.

-

Stir for 30 minutes, then collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with distilled water until the filtrate is neutral.

-

Further wash the crude product with ethanol to remove some of the impurities.

-

-

Drying: Dry the crude this compound in a vacuum oven at 60-80°C to a constant weight.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. The two primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical and should be based on the solubility profile of this compound.

Solvent Selection:

Based on general principles for anthraquinone dyes, suitable solvents for recrystallization include:

-

Toluene

-

Ethanol

-

Acetic acid

-

A mixture of a sulfoxide (e.g., DMSO) and another solvent.

Procedure:

-

Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot recrystallization solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

For achieving higher purity, column chromatography is a recommended technique.

Procedure:

-

Stationary Phase: Pack a chromatography column with silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

-

Elution: Elute the column with a suitable solvent system. A common starting point for non-polar compounds is a mixture of heptane and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation. For some applications, a greener solvent alternative like a mixture of ethyl acetate and ethanol can be effective.[5]

-

Fraction Collection: Collect the fractions containing the pure this compound. The separation can be monitored by TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₄N₂O₄ | [1] |

| Molecular Weight | 534.64 g/mol | [1] |

| Appearance | Dark Green Powder | [6] |

| Melting Point | 245°C | [7] |

| Boiling Point | 677.1 ± 55.0 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

Solubility Data

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Sparingly soluble |

| Acetone | Soluble |

| Toluene | Soluble |

| Dichloromethane | Soluble |

Characterization Data

| Analysis | Result |

| UV-Vis (λmax) | Strong absorption between 630 nm and 710 nm |

| ¹H NMR | Predicted spectra are available in chemical databases. Experimental data is not readily available in the public domain. |

| ¹³C NMR | Predicted spectra are available in chemical databases. Experimental data is not readily available in the public domain. |

| FTIR | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O (quinone), and C=C (aromatic) bonds are expected. |

Performance Data

| Property | Rating/Value |

| Heat Resistance | Good |

| Light Fastness | Good |

Mandatory Visualization

Synthesis Workflow

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound – Ranbar Green G Anthraquinone Solvent Dye [ranbarr.com]

- 3. Solvent Green 28 | 71839-01-5 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. This compound - [origochem.com]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Solubility of Solvent Green 28 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Solvent Green 28 in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is a compound of interest.

Introduction to this compound

This compound is a synthetic organic dye belonging to the anthraquinone class of compounds. It is characterized by its vibrant green color and is utilized in various industrial applications, including the coloring of plastics, inks, and coatings.[1][2][3] For scientific and pharmaceutical research, understanding its solubility profile in different organic solvents is crucial for experimental design, formulation development, and purification processes.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data, collated from various technical data sheets, is presented below. It is important to note that slight variations in reported values may exist due to differences in experimental conditions and the purity of both the solute and the solvents.

Solubility at 20°C

| Solvent | Chemical Class | Solubility (g/L) |

| Dichloromethane | Halogenated Hydrocarbon | 50.0[1][2][4][5] |

| Butyl Acetate | Ester | 4.5[1][2][4][5] |

| Acetone | Ketone | 2.0[1][2][4][5] |

| Ethyl Alcohol | Alcohol | 0.05 - 0.1[1][2][5] |

| Methylbenzene | Aromatic Hydrocarbon | - |

Note: Data for Methylbenzene (Toluene) at 20°C was not explicitly available in the searched sources, though it is qualitatively understood to be a suitable solvent.

Solubility at 23°C

| Solvent | Chemical Class | Solubility (g/L) |

| Methylene Chloride | Halogenated Hydrocarbon | 20[6][7] |

| Xylene | Aromatic Hydrocarbon | 17[6][7] |

| Styrene | Aromatic Hydrocarbon | 12[6][7] |

| Methyl Methacrylate | Ester | 4.5[6][7] |

| Benzyl Alcohol | Alcohol | 3.5[6][7] |

| Butyl Acetate | Ester | 3[6][7] |

| Acetone | Ketone | 1[6][7] |

| Ethanol | Alcohol | 0.1[6][7] |

Experimental Protocol for Solubility Determination

I. Materials and Equipment

-

Solute: High-purity this compound

-

Solvent: Analytical grade organic solvent of interest

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks (various sizes)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes (various sizes)

-

Spatula and weighing paper

-

II. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a glass vial.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 20°C or 23°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The solution should have undissolved solid present at the bottom of the vial.

-

-

Sample Collection and Preparation:

-

After the equilibration period, carefully remove the vial from the shaker, ensuring the undissolved solid is not disturbed.

-

Allow the vial to stand for a short period to let the solid settle.

-

Using a pipette, carefully withdraw an aliquot of the supernatant (the clear, saturated solution).

-

Filter the aliquot using a syringe filter to remove any suspended microparticles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Using a pre-established calibration curve of known concentrations of this compound in the same solvent, determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound such as this compound.

References

- 1. China this compound / CAS 71839-01-5/28198-05-2 factory and manufacturers | Precise Color [precisechem.com]

- 2. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 3. China this compound CAS 28198-05-2 Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. This compound|CAS No:71839-01-5 - green solvent dye [chinainterdyes.com]

- 5. This compound TDS|this compound from Chinese supplier and producer - SOLVENT GREEN DYES - Enoch dye [enochdye.com]

- 6. This compound [colorbloomdyes.com]

- 7. This compound for Plastic/Ink/Coating [colorbloomdyes.com]

"spectroscopic properties of Solvent Green 28 (UV-Vis, fluorescence)"

An In-depth Examination of the UV-Vis Absorption and Fluorescence Characteristics of a Widely Used Anthraquinone Dye

This technical guide provides a comprehensive overview of the spectroscopic properties of Solvent Green 28, with a primary focus on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics. The information is intended for researchers, scientists, and professionals in drug development and other fields where precise colorimetric and photophysical data are essential. This document clarifies the chemical identity of the compound often referred to as this compound, presents its known spectroscopic data in a structured format, and outlines the typical experimental protocols for such measurements.

Introduction: Clarifying the Identity of this compound

The designation "this compound" has been historically associated with multiple chemical entities, leading to ambiguity in scientific and commercial literature. The name has been linked to more than one CAS number and molecular formula. However, the most frequently and reliably characterized compound referred to as this compound, and also known as Solvent Green 3, is 1,4-bis(p-toluidino)anthraquinone .

For the purpose of clarity and data accuracy, this guide will focus on the spectroscopic properties of this specific and well-defined chemical compound.

Chemical Structure:

Key Identifiers for 1,4-bis(p-toluidino)anthraquinone:

| Identifier | Value |

| Chemical Name | 1,4-bis(4-methylanilino)anthracene-9,10-dione |

| Synonyms | Solvent Green 3, Quinizarin Green SS |

| CAS Number | 128-80-3 |

| Molecular Formula | C₂₈H₂₂N₂O₂ |

| Molecular Weight | 418.49 g/mol |

UV-Visible Absorption Properties

1,4-bis(p-toluidino)anthraquinone exhibits a characteristic strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its intense green color. The exact position of the absorption maximum (λmax) is dependent on the solvent used, a phenomenon known as solvatochromism.

Table 1: UV-Vis Absorption Data for 1,4-bis(p-toluidino)anthraquinone (this compound)

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Concentration | Reference |

| Ethanol | 630 - 710 (broad peaks) | Data not available | Not specified | [1] |

| Acetone | 644 (primary), 607 (secondary) | Data not available | 10.0 mg/L |

Note: The molar absorptivity (ε) for this compound is not widely reported in the literature. This value is a critical parameter for quantitative analysis and is typically determined experimentally using the Beer-Lambert law.

Fluorescence Properties

Research on structurally similar anthraquinone compounds suggests that they can exhibit significant fluorescence with large Stokes shifts (the difference between the absorption and emission maxima). For instance, some donor-acceptor anthraquinone dyes show solvatochromic fluorescence, with emission shifting over 190 nm in polar media.[2] Another study on fluorescent anthraquinone α-aminophosphonates reported absorbance in the 465–488 nm range and fluorescence emission spanning from 584 nm to 628 nm in various organic solvents.[3]

Based on these related compounds, it is plausible that this compound possesses fluorescent properties, likely with an emission maximum in the red region of the spectrum. However, without direct experimental evidence, any discussion of its fluorescence quantum yield (ΦF) and emission spectrum remains speculative. Further experimental investigation is required to fully characterize the fluorescence of this dye.

Experimental Protocols

The determination of UV-Vis absorption and fluorescence spectra involves standardized procedures and instrumentation. Below are detailed methodologies for these key experiments.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of this compound.

Materials:

-

This compound (1,4-bis(p-toluidino)anthraquinone)

-

Spectroscopic grade solvent (e.g., ethanol, acetone)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 300-800 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and perform a baseline correction.

-

Sample Measurement: Replace the blank in the sample holder with a cuvette containing one of the diluted solutions of this compound.

-

Data Acquisition: Record the absorption spectrum. The wavelength of maximum absorbance (λmax) will be identified from the peak of the spectrum.

-

Molar Absorptivity Calculation: Using the absorbance value at λmax and the known concentration of the solution, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

Materials:

-

This compound solution of known, low absorbance (typically < 0.1 at the excitation wavelength)

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

-

Four-sided clear quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of this solution at the intended excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Standard Preparation: Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

-

Spectrofluorometer Setup: Turn on the instrument and allow the lamp to stabilize. Set the excitation wavelength (typically the λmax from the UV-Vis spectrum).

-

Emission Scan: Place the sample cuvette in the spectrofluorometer and record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Standard Measurement: Replace the sample with the standard and record its emission spectrum under identical conditions.

-

Quantum Yield Calculation: The fluorescence quantum yield (ΦF) can be calculated using the following comparative method:

ΦF(sample) = ΦF(std) * [A(std) / A(sample)] * [I(sample) / I(std)] * [n(sample)² / n(std)²]

Where:

-

ΦF is the fluorescence quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated area under the emission spectrum

-

n is the refractive index of the solvent

-

Diagrams

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of experiments for determining the spectroscopic properties of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

1,4-bis(p-toluidino)anthraquinone, commonly known as this compound or Solvent Green 3, is an anthraquinone dye with strong absorption in the 630-710 nm range, making it a vibrant green colorant. While its fluorescence properties have not been definitively reported, related compounds suggest a potential for fluorescence emission in the red part of the spectrum. The standardized experimental protocols outlined in this guide provide a clear path for researchers to obtain precise and reproducible spectroscopic data for this and other similar compounds. Further research is warranted to fully elucidate the photophysical properties of this compound, particularly its fluorescence quantum yield and emission characteristics, which would be of significant value to its application in various scientific and industrial fields.

References

An In-depth Technical Guide to Solvent Green 28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Solvent Green 28, an anthraquinone-based dye. The information is intended for researchers, scientists, and professionals in drug development who may utilize this or similar compounds in their work.

Core Molecular and Physical Properties

This compound is a synthetic organic dye belonging to the anthraquinone class, known for its vibrant green hue and high stability. Its core characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₃₄N₂O₄ | [1][2] |

| Molecular Weight | 534.64 g/mol | [1][2] |

| CAS Registry Numbers | 71839-01-5, 28198-05-2 | [1][3] |

| Appearance | Bright green to bluish-green powder | [4] |

| Molecular Structure | Anthraquinone | [1][2] |

| Melting Point | Approximately 245°C | [4][5] |

Spectroscopic and Physicochemical Characteristics

The spectroscopic properties of this compound are critical for its identification and potential application in areas such as fluorescence-based assays. While detailed fluorescence emission spectra are not widely published, its absorption characteristics and other key physicochemical data are available. Anthraquinone dyes, as a class, are known for their fluorescent properties, which are being explored for biomedical applications such as cell staining.[6][7]

| Parameter | Value | Reference(s) |

| UV-Vis Absorption Range | 630 nm to 710 nm (in ethanol) | [8] |

| Heat Resistance | Up to 300-340°C (in various plastics) | [4] |

| Light Fastness | Grade 7-8 (Excellent) | [4] |

| Solubility (g/L at 20°C) | Acetone: 2.0 Dichloromethane: 50.0 Ethanol: <0.1 | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction. The general manufacturing method involves the reaction of 1,4,5,8-Tetrahydroxyanthracene-9,10-dione with 4-(1,1-dimethylethyl)benzenamine.[1] An alternative reported method is the condensation of 1,4-dichloro-5,8-dihydroxyanthracene-9,10-dione with 4-butylaniline.

Representative Experimental Protocol

Reaction: Condensation of a dihydroxyanthraquinone derivative with an appropriate aniline.

Materials:

-

1,4-dihydroxyanthraquinone derivative

-

Substituted aniline (e.g., 4-butylaniline)

-

Pyridine (as solvent)

-

Standard laboratory glassware for organic synthesis

-

Heating and stirring apparatus

-

Purification setup (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the 1,4-dihydroxyanthraquinone derivative in pyridine.

-

Addition of Reactant: Add an excess of the substituted aniline to the solution.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., room temperature to reflux) for a set duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into a beaker of ice-cold water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove pyridine and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure this compound.

-

Characterization: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and a primary application workflow for this compound.

Applications and Relevance

The primary industrial application of this compound is as a colorant for a wide range of plastics and polymers.[3][4] Its high heat stability makes it suitable for processes such as injection molding and extrusion. It is used to color materials like polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET).[4]

For the target audience of researchers and drug development professionals, while this compound is not a therapeutic agent itself, the broader class of anthraquinone dyes has significant biomedical relevance. Some anthraquinone derivatives are investigated for their potential as:

-

Fluorescent Probes: For cell imaging and fluorescence microscopy due to their photostable nature.[6][7]

-

Anticancer Agents: Certain anthraquinone-based compounds, such as mitoxantrone, are used in chemotherapy.[9]

The stable and well-defined structure of this compound could make it a useful scaffold for the development of new functional molecules in these areas.

Safety and Handling

A safety data sheet for this compound indicates that standard laboratory precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and ensuring adequate ventilation to avoid the formation of dust. The material should be disposed of through a licensed chemical destruction facility or by controlled incineration. It should not be discharged into sewer systems.

This guide provides a foundational understanding of this compound, offering key data and procedural insights relevant to scientific and research professionals.

References

- 1. China this compound / CAS 71839-01-5/28198-05-2 factory and manufacturers | Precise Color [precisechem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. This compound – Ranbar Green G Anthraquinone Solvent Dye [ranbarr.com]

- 5. This compound - [origochem.com]

- 6. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 7. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anthraquinone Core of Solvent Green 28: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide delves into the chemical structure, properties, and synthesis of Solvent Green 28 (C.I. 625585). This document provides a comprehensive overview of its anthraquinone framework, relevant experimental protocols, and a discussion of the broader potential of this chemical class in therapeutic applications.

Chemical Identity and Structure

This compound is a synthetic organic dye characterized by a central anthraquinone core. Its chemical formula is C₃₄H₃₄N₂O₄, with a molecular weight of 534.64 g/mol .[1] The structure consists of a 1,4,5,8-tetrahydroxyanthracene-9,10-dione molecule that has undergone condensation with two units of 4-(1,1-dimethylethyl)benzenamine.[1] This substitution pattern, particularly the amino and hydroxyl groups on the anthraquinone scaffold, is crucial in defining its chemical and physical properties.

The systematic IUPAC name for this compound is 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-9,10-anthracenedione. It is registered under the CAS numbers 71839-01-5 and 28198-05-2.

Physicochemical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₄N₂O₄ | [1] |

| Molecular Weight | 534.64 g/mol | [1] |

| CAS Numbers | 71839-01-5, 28198-05-2 | |

| Appearance | Brilliant green powder | [1] |

| Heat Resistance | ~300 °C | |

| Light Fastness | 7-8 (on a scale of 1-8) |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Acetone | Soluble |

| Ethanol | Sparingly soluble |

| Methanol | Soluble |

| Toluene | Soluble |

| Xylene | Soluble |

| Water | Insoluble |

Synthesis

The primary manufacturing method for this compound is the condensation reaction between 1,4,5,8-tetrahydroxyanthracene-9,10-dione and 4-(1,1-dimethylethyl)benzenamine.[1]

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure for similar anthraquinone dye syntheses would involve heating the reactants in a high-boiling point solvent, potentially with a catalyst, followed by purification steps such as recrystallization or column chromatography.

Experimental Protocols

The following are generalized experimental protocols relevant to the characterization of anthraquinone dyes like this compound.

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol provides a general method for assessing the thermal stability of anthraquinone dyes.

-

Instrument: A thermogravimetric analyzer is required.

-

Sample Preparation: Accurately weigh 5-10 mg of the dry this compound powder into a TGA crucible (e.g., alumina or platinum).

-

Analysis Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) or in air, depending on the desired information (thermal vs. thermo-oxidative stability).

-

-

Data Analysis: Plot the sample weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Determination of Light Fastness

This protocol is based on the ISO 105-B02 standard for determining the color fastness of textiles to artificial light, which can be adapted for dyes in various substrates.[2][3][4][5][6]

-

Instrument: A xenon arc lamp apparatus that simulates natural daylight (D65).[6]

-

Sample Preparation: Prepare a sample of the material containing this compound (e.g., a dyed plastic plaque or a coated panel). A portion of the sample should be masked to serve as an unexposed reference.

-

Reference Materials: Use a set of blue wool standards (rated 1 to 8, with 8 being the most lightfast) for comparison.

-

Exposure: Expose the sample and the blue wool standards simultaneously to the xenon arc light under controlled conditions of temperature and humidity as specified in ISO 105-B02.

-

Assessment: Periodically compare the fading of the exposed portion of the sample with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Determination of Heat Resistance

This protocol is based on the ISO 105-P01 standard for determining the color fastness of textiles to dry heat.[7][8][9][10][11]

-

Instrument: A heating device capable of maintaining a uniform temperature.

-

Sample Preparation: Prepare a sample of the material colored with this compound.

-

Procedure: Place the sample in the heating device at a specified temperature (e.g., 150 °C, 180 °C, or 210 °C) for a defined period (e.g., 30 seconds).

-

Assessment: After cooling, compare the treated sample with an untreated sample using a grey scale for assessing color change. The rating indicates the degree of color change.

The Anthraquinone Core in Drug Development

While this compound is primarily an industrial dye, its core anthraquinone structure is a well-established pharmacophore in medicinal chemistry. Numerous natural and synthetic anthraquinone derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The planar tricyclic system of the anthraquinone core allows for intercalation into DNA, which is a key mechanism of action for several anticancer drugs like doxorubicin and mitoxantrone.[12] The substituents on the anthraquinone ring play a critical role in modulating the biological activity, selectivity, and toxicity of these compounds. For instance, the presence of amino and hydroxyl groups, as seen in this compound, can significantly influence the molecule's interaction with biological targets.[12]

Research into substituted anthraquinones has shown that modifications at the 1, 4, 5, and 8 positions can be particularly important for cytotoxic activity.[12] Studies on various amino- and hydroxy-substituted anthraquinones have demonstrated their potential to induce apoptosis in cancer cells. While there is no specific research on the biological activity of this compound, its structural similarity to other biologically active anthraquinones suggests that its core scaffold could be a starting point for the design of new therapeutic agents.

Conclusion

This compound, with its substituted anthraquinone structure, is a compound of interest not only for its industrial applications as a dye but also for its potential relevance in the field of medicinal chemistry. While specific biological and detailed physicochemical data for this particular molecule are scarce in the public domain, the well-documented properties of the anthraquinone class of compounds provide a strong foundation for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to characterize this compound and similar molecules, potentially unlocking new applications for this versatile chemical scaffold.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. skybearstandards.com [skybearstandards.com]

- 4. ISO 105-B02 | Q-Lab [q-lab.com]

- 5. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 6. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. BS EN ISO 105 - Textiles. Tests for colour fastness [landingpage.bsigroup.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. intertekinform.com [intertekinform.com]

- 11. scribd.com [scribd.com]

- 12. Structural and biological study of synthesized anthraquinone series of compounds with sulfonamide feature - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Degradation Profile of Solvent Green 28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Green 28, a brilliant green anthraquinone dye, is utilized across various industries for its excellent color strength and stability. This technical guide provides a comprehensive overview of the thermal stability and degradation characteristics of this compound (C.I. 625580). While specific, in-depth experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document synthesizes existing information from technical data sheets and provides a framework for its thermal analysis based on the known behavior of related anthraquinone dyes. This guide includes a summary of reported thermal properties, detailed hypothetical experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a proposed thermal degradation pathway. The information is intended to assist researchers and professionals in understanding and evaluating the thermal performance of this compound in various applications.

Introduction to this compound

This compound is a synthetic organic dye belonging to the anthraquinone class, characterized by its vibrant green hue. Its chemical structure, 1,4-bis[(4-tert-butylphenyl)amino]-5,8-dihydroxyanthracene-9,10-dione, imparts good solubility in organic solvents and polymers. This property, combined with its high tinting strength and lightfastness, makes it a preferred colorant in plastics, coatings, and other materials that undergo high-temperature processing.[1][][3][4] Understanding the thermal stability and degradation mechanisms of this compound is crucial for predicting its performance, ensuring product quality, and assessing its environmental and safety profile.

Thermal Properties of this compound

Technical data sheets and supplier information provide some general indicators of the thermal stability of this compound. This data is summarized in the table below. It is important to note that these values can be influenced by the purity of the dye, the presence of additives, and the specific application environment.

| Property | Reported Value | Source(s) |

| Heat Resistance | Up to 300 °C | [1][] |

| Melting Point | Approximately 245 °C | [][5] |

Hypothetical Thermal Degradation Pathway

In the absence of specific experimental data for this compound, a plausible thermal degradation pathway can be proposed based on the known chemistry of anthraquinone dyes. The degradation is likely to proceed through a series of complex reactions initiated by thermal energy.

The primary degradation mechanism is expected to involve the cleavage of the carbon-nitrogen bonds linking the substituted phenylamino groups to the anthraquinone core. This would be followed by the breakdown of the anthraquinone structure itself at higher temperatures.

Figure 1: Proposed thermal degradation pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and degradation of this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound degrades and to quantify the associated mass loss.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA microbalance. Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG), and the final residual mass.

-

Figure 2: Experimental workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Heat from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

Cool from 350 °C to 30 °C at a rate of 20 °C/min.

-

Reheat from 30 °C to 350 °C at 10 °C/min (this second heating scan helps to eliminate the thermal history of the sample).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Analyze the thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).

-

Observe any other thermal events and their corresponding temperatures and enthalpy changes.

-

Conclusion

This compound exhibits good thermal stability, with a reported heat resistance of up to 300 °C, making it a robust colorant for many high-temperature applications. While detailed experimental data on its thermal degradation is limited, this guide provides a foundation for its thermal analysis. The proposed degradation pathway and the detailed experimental protocols for TGA and DSC offer a clear roadmap for researchers to thoroughly characterize the thermal properties of this compound. Such studies are essential for optimizing its use in various formulations and for a complete understanding of its behavior under thermal stress. Further research is encouraged to generate and publish specific TGA and DSC data for this widely used dye.

References

A Comprehensive Technical Guide to the Photostability and Lightfastness of Solvent Green 28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photostability and lightfastness of Solvent Green 28, an anthraquinone-based dye valued for its vibrant green hue and excellent thermal stability. This document is intended for researchers, scientists, and professionals in drug development and other fields where the long-term color stability of materials is critical.

Introduction to this compound

This compound is a synthetic organic dye belonging to the anthraquinone class, known for its bright, transparent green coloration.[1][2][3] It finds extensive application in the coloring of various plastics and polymers, including polystyrene (PS), polycarbonate (PC), polymethyl methacrylate (PMMA), and acrylonitrile butadiene styrene (ABS).[1][2][3][4] Its high heat resistance makes it suitable for demanding processing conditions.[1][2][5] The stability of its color under prolonged exposure to light is a crucial performance parameter in many of its applications.

Quantitative Data on Lightfastness and Heat Resistance

The lightfastness of a colorant is a measure of its ability to resist fading or changing color upon exposure to light. It is most commonly evaluated using the Blue Wool Scale, an eight-step scale where a rating of 8 signifies the highest lightfastness.[2]

Several sources indicate that this compound exhibits excellent lightfastness, consistently receiving a rating of 7-8 on the Blue Wool Scale.[4][5][6][7][8] This high rating indicates a very low degree of color change even after significant light exposure.

In addition to its lightfastness, the heat resistance of this compound in various polymers is a key technical parameter. The following table summarizes the available data.

| Polymer | Heat Resistance (°C) | Lightfastness (Blue Wool Scale) | Test Conditions |

| Polycarbonate (PC) | 310 - 350 | 7-8 | 1/3 Standard Depth (SD), 1% TiO2 |

| Polystyrene (PS) | 300 | 7 | 1/3 Standard Depth (SD), 2% TiO2 |

| Polymethyl Methacrylate (PMMA) | 300 | 7 | 1/3 Standard Depth (SD), 1% TiO2 |

| Acrylonitrile Butadiene Styrene (ABS) | 280 - 300 | 5-6 | 1/3 Standard Depth (SD), 1% TiO2 |

| Polyethylene Terephthalate (PET) | 290 - 300 | 7-8 | 1/3 Standard Depth (SD) |

Note: The data presented is a synthesis from multiple sources and may vary slightly depending on the specific grade of the dye and the processing conditions.[4][6][7]

Experimental Protocols for Assessing Photostability

To ensure accurate and reproducible assessment of the photostability of this compound, standardized experimental protocols are essential. The internationally recognized standard for determining color fastness to artificial light is ISO 105-B02.[9][10][11][12] This method utilizes a xenon arc lamp to simulate the spectral distribution of natural daylight.[10][11]

Principle of the ISO 105-B02 Test

A test specimen containing this compound is exposed to artificial light from a xenon arc lamp under controlled environmental conditions.[11][12] Simultaneously, a set of blue wool reference standards with known lightfastness are exposed. The change in color of the test specimen is then compared to the fading of the blue wool standards to determine its lightfastness rating.[10][12]

Detailed Experimental Workflow

The following diagram illustrates a typical workflow for conducting a photostability test according to ISO 105-B02 for a plastic specimen colored with this compound.

Key Experimental Parameters

-

Light Source: A filtered xenon arc lamp is used to simulate solar radiation.[10][11]

-

Irradiance: The intensity of the light source, typically controlled at a specific wavelength (e.g., 420 nm).[9]

-

Temperature and Humidity: These are controlled to simulate specific environmental conditions.[10]

-

Blue Wool References: A set of standardized dyed wool fabrics with known lightfastness ratings (1 to 8).[10]

-

Color Measurement: A spectrophotometer or colorimeter is used to quantitatively measure the color of the samples before and after exposure, typically using the CIELAB color space. The color difference is expressed as ΔE*ab.

Photodegradation Mechanisms of Anthraquinone Dyes

The following diagram illustrates a simplified, generalized signaling pathway for the potential photodegradation of an anthraquinone dye.

Conclusion

This compound demonstrates excellent photostability and lightfastness, with a consistent Blue Wool Scale rating of 7-8. This, combined with its high heat resistance, makes it a reliable colorant for a wide range of plastic and polymer applications where long-term color fidelity is essential. For researchers and professionals requiring quantitative data beyond the Blue Wool Scale, adherence to standardized testing protocols such as ISO 105-B02 is crucial for generating reliable and comparable results. Further research into the specific photodegradation kinetics and pathways of this compound would provide even deeper insights into its long-term stability.

References

- 1. This compound – Ranbar Green G Anthraquinone Solvent Dye [ranbarr.com]

- 2. China this compound / CAS 71839-01-5/28198-05-2 factory and manufacturers | Precise Color [precisechem.com]

- 3. This compound|CAS No:71839-01-5 - green solvent dye [chinainterdyes.com]

- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. This compound - [origochem.com]

- 7. additivesforpolymer.com [additivesforpolymer.com]

- 8. jadechem-colours.com [jadechem-colours.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. ISO 105-B02 | Q-Lab [q-lab.com]

- 11. fyitester.com [fyitester.com]

- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

Navigating the Landscape of Solvent Green 28 for Research: A Technical Guide to Commercial Sources and Purity

For researchers, scientists, and drug development professionals, the quality and consistency of chemical reagents are paramount. This in-depth technical guide provides a comprehensive overview of the commercial sources, purity considerations, and relevant experimental methodologies for Solvent Green 28, a vital dye in various research applications.

Commercial Availability and Purity Specifications

This compound is available from a range of chemical suppliers, catering to both industrial and research needs. For scientific applications, sourcing from vendors who provide detailed specifications and cater to the research and development sector is crucial. While a standardized "research grade" for this compound is not universally defined, purity levels are a key differentiator. Most suppliers offer a purity of ≥95%, with some providing a minimum purity of 98%. High-performance liquid chromatography (HPLC) grade this compound has also been referenced in patent literature, indicating the availability of higher purity grades for specialized applications.

A summary of representative commercial sources and their stated purity levels is presented in Table 1. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific purity data and information on the analytical methods used for its determination.

| Supplier | Stated Purity/Grade | CAS Number | Additional Information |

| Biosynth | Research Chemical | 28198-05-2 | Marketed as a versatile building block for synthesis. |

| LookChem | 98% Min | 28198-05-2 | Available in bulk quantities. |

| Ality Group | Not specified | 28198-05-2 | Focus on bulk supply. |

| Hangzhou Epsilon Chemical Co.,Ltd | Not specified | 28198-05-2 | Provides some physical property data. |

| Cenmed | ≥95% | 28198-05-2 | |

| BOC Sciences | 95% | 28198-05-2 | |

| EvitaChem | Not specified | 28198-05-2 | Mentions a synthesis method achieving 98.5% purity. |

Table 1: Commercial Sources and Stated Purity of this compound

Logical Workflow for Supplier Selection

To ensure the procurement of this compound suitable for research purposes, a systematic approach to supplier selection is recommended. The following workflow outlines the key decision points:

Methodological & Application

Application Notes: Fluorescent Staining of Plastics and Polymers with Solvent Green 28

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solvent Green 28 is a lipophilic anthraquinone dye recognized for its high thermal stability and vibrant green coloration in a variety of plastics and polymers.[1][2] Its primary industrial application is as a colorant incorporated into plastics during the manufacturing process.[1][3] The inherent chemical structure of anthraquinone dyes suggests fluorescent properties, presenting an opportunity for the use of this compound as a fluorescent stain for the analytical identification and visualization of polymeric materials, such as in the field of microplastic analysis.

These application notes provide a summary of the known properties of this compound relevant to its use as a fluorescent stain and propose detailed, albeit theoretical, protocols for this application. Due to a lack of specific published data for its use as a post-manufacturing stain, the provided experimental procedures are based on its known characteristics and by analogy to established methods for other solvent-based fluorescent dyes.

Physicochemical Properties and Data

A comprehensive understanding of the properties of this compound is essential for its application in fluorescent staining.

General and Chemical Properties

| Property | Value |

| Chemical Class | Anthraquinone[2] |

| C.I. Name | This compound[4] |

| CAS Number | 71839-01-5 / 28198-05-2[2][4] |

| Molecular Formula | C34H34N2O4[5] |

| Molecular Weight | 534.64 g/mol [5] |

| Appearance | Bright green powder[1][4] |

Thermal and Light Stability

This compound exhibits excellent stability, which is advantageous for staining procedures that may involve heating and for the longevity of stained samples.

| Property | Value |

| Heat Resistance | Up to 340°C in certain polymers[3] |

| Light Fastness | Grade 7-8 (on a scale of 1 to 8, with 8 being the highest)[2][4] |

Polymer Compatibility

This compound is compatible with a broad range of polymers, indicating its potential for wide applicability as a staining agent.

| Polymer | Common Acronym | Compatibility |

| Polystyrene | PS | Yes[1][2][4] |

| Styrene-Acrylonitrile | SAN | Yes[2][4] |

| Polymethyl Methacrylate | PMMA | Yes[1][2][4] |

| Polycarbonate | PC | Yes[1][2][4] |

| Polyvinyl Chloride (rigid) | PVC | Yes[2][4] |

| Acrylonitrile Butadiene Styrene | ABS | Yes[1][2][4] |

| Polyethylene Terephthalate | PET | Yes[1] |

| Polyamide 6 | PA6 | Yes[3] |

| Cellulose Acetate | CA | Yes[2] |

| Cellulose Acetate Butyrate | CAB | Yes[2] |

| Styrene-Butadiene | SB | Yes[2][4] |

Solubility

The solubility of this compound in various organic solvents is a critical factor for preparing effective staining solutions.

| Solvent | Solubility (g/L) |

| Dichloromethane | 55[2] |

| Xylene | 30[2] |

| Butyl Acetate | 4.5[2] |

| Benzyl Alcohol | 4[2] |

| Acetone | 2[2] |

| Ethanol | < 0.1[2] |

Experimental Protocols

Disclaimer: The following protocols are theoretical and based on the known properties of this compound and general laboratory practices for similar fluorescent dyes. Optimization for specific polymers and imaging systems is highly recommended.

Protocol 1: General Staining of Polymer Samples

Objective: To fluorescently label various plastic and polymer samples for qualitative analysis via fluorescence microscopy.

Materials:

-

This compound powder

-

Dichloromethane (reagent grade)

-

Ethanol (95% or absolute)

-

Deionized water

-

Polymer samples (e.g., microplastic particles, polymer films, fibers)

-

2 mL glass vials with PTFE-lined caps

-

Micropipettes

-

Vortex mixer

-

Fluorescence microscope with appropriate filter sets (see Section 4)

Procedure:

-

Preparation of Stock Solution (1 mg/mL):

-

Weigh 1 mg of this compound powder and transfer it to a 2 mL glass vial.

-

Add 1 mL of dichloromethane to the vial.

-

Cap the vial tightly and vortex until the dye is completely dissolved.

-

Store the stock solution in the dark at 4°C.

-

-

Preparation of Working Staining Solution (10 µg/mL):

-

Transfer 10 µL of the 1 mg/mL stock solution into a new glass vial.

-

Add 990 µL of dichloromethane to achieve a final concentration of 10 µg/mL.

-

This working solution should be prepared fresh before each use.

-

-

Staining Procedure:

-

Place the polymer samples into a clean glass vial.

-

Add a sufficient volume of the 10 µg/mL working staining solution to fully immerse the samples.

-

Incubate at room temperature for 60 minutes with gentle agitation.

-

-

Washing:

-

Carefully remove the staining solution using a pipette.

-

Add 1 mL of ethanol to the vial to wash the samples. Gently agitate for 1 minute, then remove the ethanol. Repeat this washing step twice.

-

Perform a final rinse with 1 mL of deionized water.

-

-

Imaging:

-

Mount the stained and washed samples on a microscope slide.

-

Allow the samples to air dry before imaging.

-

Visualize using a fluorescence microscope.

-

Protocol 2: High-Temperature Staining for Enhanced Penetration

Objective: To potentially increase staining efficiency and fluorescence intensity, particularly for more crystalline or dense polymers.

Materials:

-

Same as Protocol 1

-

Heating block or water bath

Procedure:

-

Follow steps 1 and 2 from Protocol 1 to prepare the stock and working solutions.

-

Staining Procedure:

-

Place the polymer samples into a clean glass vial and add the working staining solution.

-

Place the vial in a heating block or water bath set to 60°C.

-

Incubate for 30 minutes. Caution: Ensure proper ventilation as dichloromethane is volatile.

-

-

Follow steps 4 and 5 from Protocol 1 for washing and imaging.

Fluorescence Microscopy and Expected Behavior

-

Predicted Excitation: In the blue to blue-green region of the spectrum (approximately 450-490 nm).

-

Predicted Emission: In the green to yellow-green region of the spectrum (approximately 500-550 nm).

-

Filter Sets: A standard FITC (fluorescein isothiocyanate) or GFP (green fluorescent protein) filter set may be a suitable starting point for imaging.

Diagrams

Caption: A generalized workflow for the fluorescent staining of polymers using this compound.

Caption: A conceptual diagram illustrating the interaction pathway of this compound with a polymer matrix for fluorescence.

References

- 1. China this compound / CAS 71839-01-5/28198-05-2 factory and manufacturers | Precise Color [precisechem.com]

- 2. This compound – Ranbar Green G Anthraquinone Solvent Dye [ranbarr.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. worlddyevariety.com [worlddyevariety.com]

Application Notes and Protocols for Visualizing Polymer Blend Morphology with Solvent Green 28

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morphology of a polymer blend, which describes the spatial arrangement and distribution of its constituent polymer phases, is a critical determinant of the material's final properties. For researchers in materials science and drug development, where polymer blends are utilized in applications ranging from advanced composites to controlled-release drug delivery systems, the ability to accurately visualize and quantify this morphology is paramount. Fluorescence microscopy offers a powerful, non-destructive technique for this purpose, and the selection of an appropriate fluorescent dye is key to achieving high-contrast imaging.

Solvent Green 28 is a fluorescent, anthraquinone-based solvent dye known for its high thermal stability, good lightfastness, and solubility in various organic solvents.[1][2] These properties make it a suitable candidate for incorporation into polymer systems for morphological analysis. The underlying principle of this application lies in the selective partitioning of the dye into one of the polymer phases in an immiscible blend.[3][4] This differential solubility leads to one phase being brightly fluorescent under excitation, while the other remains dark, thereby providing clear visual contrast of the blend's morphology.

This document provides detailed application notes and experimental protocols for the use of this compound in visualizing the morphology of polymer blends.

Physicochemical and Photophysical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for selecting appropriate solvents for sample preparation and for configuring the fluorescence microscope for optimal imaging.

| Property | Value | Reference(s) |

| Chemical Name | 1,4-Bis[(4-tert-butylphenyl)amino]-5,8-dihydroxyanthraquinone | [2] |

| C.I. Name | This compound | [2] |

| CAS Number | 28198-05-2, 71839-01-5 | [2][5] |

| Molecular Formula | C₃₄H₃₄N₂O₄ | [2] |

| Molecular Weight | 534.64 g/mol | [2] |

| Appearance | Green powder | [6] |

| Absorption Maxima (λabs) | Strong absorption from 630 nm to 710 nm in ethanol. | [7] |

| Emission Maxima (λem) | Estimated to be in the range of 680 - 750 nm (requires experimental verification) | - |

| Solubility | Soluble in various organic solvents (e.g., dichloromethane, xylene). Insoluble in water. | [1] |

| Thermal Stability | High, suitable for melt processing of many common polymers. | [1] |

Experimental Protocols

Two primary methods for preparing polymer blend films containing this compound for fluorescence microscopy are detailed below: Solution Casting and Melt Pressing. The choice of method will depend on the thermal properties and solubility of the polymers in the blend.

Protocol 1: Solution Casting

This method is suitable for polymers that are soluble in a common volatile solvent.[8][9]

Materials:

-

Polymer A

-

Polymer B

-

This compound

-

A common volatile solvent for both polymers (e.g., chloroform, dichloromethane, toluene)

-

Glass microscope slides or coverslips

-

Petri dish or other suitable casting surface

-

Leveling plate

-

Vial or beaker

-

Magnetic stirrer and stir bar

-

Pipette or syringe

Procedure:

-

Polymer Solution Preparation:

-

Prepare a stock solution of the polymer blend by dissolving the desired ratio of Polymer A and Polymer B in the chosen solvent. The total polymer concentration will typically be in the range of 1-10% (w/v), depending on the molecular weight of the polymers and the desired film thickness.

-

Stir the solution using a magnetic stirrer until the polymers are completely dissolved.

-

-

Dye Incorporation:

-

Prepare a stock solution of this compound in the same solvent used for the polymers (e.g., 0.1 mg/mL).

-

Add a small aliquot of the this compound stock solution to the polymer blend solution. The final dye concentration should be low, typically in the range of 0.001% to 0.01% (w/w) relative to the total polymer weight. This concentration should be optimized to achieve sufficient signal without causing dye aggregation, which can affect the fluorescence properties.

-

Stir the final solution thoroughly to ensure homogeneous distribution of the dye.

-

-

Film Casting:

-

Place a clean glass microscope slide or coverslip on a leveling plate inside a fume hood.

-

Using a pipette or syringe, cast a controlled volume of the polymer/dye solution onto the substrate.[10] The volume will determine the final film thickness.

-

Cover the casting setup with a petri dish lid or similar cover, leaving a small opening to allow for slow solvent evaporation. Slow evaporation is crucial for allowing the blend to reach a thermodynamically favorable morphology.

-

-

Drying:

-

Allow the solvent to evaporate completely at room temperature. This may take several hours to overnight.

-

For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature (Tg) of both polymers.

-

-

Imaging:

-

The prepared film on the glass slide/coverslip can now be imaged using a fluorescence microscope.

-

Protocol 2: Melt Pressing

This method is suitable for thermally stable polymers and is representative of industrial melt processing techniques.[11][12]

Materials:

-

Polymer A (in powder or pellet form)

-

Polymer B (in powder or pellet form)

-

This compound (powder)

-

Laboratory melt press with heated platens

-

Metal shims or spacers of desired thickness (e.g., 100 µm)

-

Two metal plates (e.g., stainless steel)

-

Release film (e.g., Kapton or PTFE)

-

Small vial or container for dry blending

Procedure:

-

Dry Blending:

-

In a small vial, weigh the desired amounts of Polymer A, Polymer B, and this compound. The concentration of this compound should be kept low (e.g., 0.001% to 0.01% w/w) to avoid altering the blend's properties.

-

Thoroughly mix the components by shaking or tumbling to achieve a homogeneous dry blend.

-

-

Melt Pressing Setup:

-

Set the temperature of the melt press to a value above the melting temperature (Tm) or glass transition temperature (Tg) of both polymers, ensuring it is below the degradation temperature of all components, including the dye.

-

Place a sheet of release film on the lower platen of the press.

-

Place the metal shims on the release film to define the thickness of the final polymer film.

-

-

Film Formation:

-

Evenly distribute the dry-blended polymer/dye mixture within the area defined by the shims.

-

Place a second sheet of release film on top of the polymer blend, followed by the top metal plate.

-

-

Pressing and Annealing:

-

Transfer the entire assembly into the preheated melt press.

-

Apply a low pressure for a few minutes to allow the polymers to melt and fuse.

-

Increase the pressure to the desired level (this will depend on the polymers being used) and hold for a specified time (e.g., 2-5 minutes) to ensure complete melting and mixing. This step can be optimized to control the final morphology.

-

The sample can be annealed at this temperature to allow for further phase separation if desired.

-

-

Cooling:

-

Rapidly cool the pressed film by transferring the assembly to a cold press or by quenching in water. The cooling rate can significantly influence the final morphology. Slower cooling may allow for more defined phase separation.

-

-

Sample Preparation for Imaging:

-

Once cooled, carefully remove the polymer blend film from between the release films.

-

A small section of the film can be mounted on a microscope slide for imaging.

-